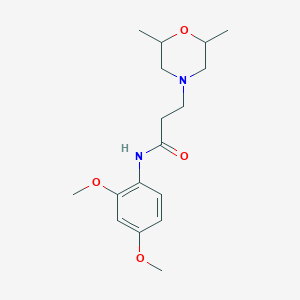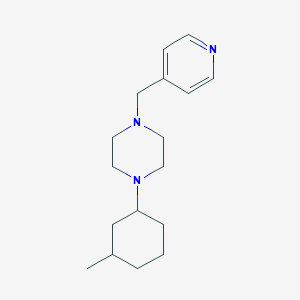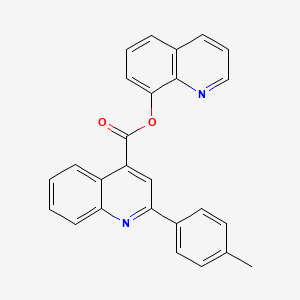![molecular formula C20H30N2O B10883336 3-Cyclopentyl-1-[4-(2-methylbenzyl)piperazin-1-yl]propan-1-one](/img/structure/B10883336.png)
3-Cyclopentyl-1-[4-(2-methylbenzyl)piperazin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-CYCLOPENTYL-1-[4-(2-METHYLBENZYL)PIPERAZINO]-1-PROPANONE is an organic compound with the molecular formula C20H30N2O. It is a complex molecule featuring a cyclopentyl group, a piperazine ring, and a benzyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYL-1-[4-(2-METHYLBENZYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
3-CYCLOPENTYL-1-[4-(2-METHYLBENZYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
3-CYCLOPENTYL-1-[4-(2-METHYLBENZYL)PIPERAZINO]-1-PROPANONE has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: It may be used in the development of biochemical assays or as a probe to study biological pathways.
Industry: It can be used in the synthesis of complex organic molecules for various industrial applications.
作用機序
The mechanism of action of 3-CYCLOPENTYL-1-[4-(2-METHYLBENZYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Piperazine Derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine ring structure and have similar pharmacological activities.
Benzyl Derivatives: Compounds with benzyl groups, such as benzylpiperazine, also exhibit similar chemical properties.
Uniqueness
3-CYCLOPENTYL-1-[4-(2-METHYLBENZYL)PIPERAZINO]-1-PROPANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
分子式 |
C20H30N2O |
|---|---|
分子量 |
314.5 g/mol |
IUPAC名 |
3-cyclopentyl-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H30N2O/c1-17-6-2-5-9-19(17)16-21-12-14-22(15-13-21)20(23)11-10-18-7-3-4-8-18/h2,5-6,9,18H,3-4,7-8,10-16H2,1H3 |
InChIキー |
IXNUIPFDLLDTIV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)CCC3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-methoxyphenyl)-N'-({[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B10883269.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10883272.png)
![4-Methoxy-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B10883273.png)
![2-({5-Methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N,N-diphenylacetamide](/img/structure/B10883274.png)

![4-[({[5-(1,3-benzodioxol-5-yl)-4-(3,5-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10883291.png)
![1-[1-(4-Methylbenzyl)piperidin-4-yl]azepane](/img/structure/B10883299.png)
![N-(4-acetylphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10883307.png)
![Ethyl 6-methyl-2-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10883315.png)
![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883316.png)

![2-[[4-(4-chlorophenyl)-5-(2-furyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)acetamide](/img/structure/B10883331.png)


